molecular formula C12H11F6NO4S B2761372 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine CAS No. 2034339-62-1

3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Cat. No.: B2761372
CAS No.: 2034339-62-1
M. Wt: 379.27
InChI Key: UBXWBJCIGOPHIB-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of trifluoroethoxy and trifluoromethoxy groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide can yield the azetidine core.

    Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions. This often involves the use of trifluoroethanol and a suitable leaving group.

    Attachment of Trifluoromethoxyphenylsulfonyl Group: This step generally involves sulfonylation reactions where the trifluoromethoxyphenylsulfonyl chloride reacts with the azetidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The trifluoroethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine N-oxides, while substitution reactions could introduce various functional groups onto the trifluoromethoxy or trifluoroethoxy moieties.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates. Research is ongoing to evaluate its efficacy in targeting specific biological pathways and its potential therapeutic applications.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance binding affinity to proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)propanenitrile: Another compound with a trifluoroethoxy group, used in similar applications.

    Trifluoromethyl ethers: Compounds like trifluoromethyl triflate are used in similar synthetic applications and share some chemical properties.

Uniqueness

What sets 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine apart is the combination of the azetidine ring with both trifluoroethoxy and trifluoromethoxy groups. This unique structure imparts distinct chemical and physical properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)-1-[2-(trifluoromethoxy)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO4S/c13-11(14,15)7-22-8-5-19(6-8)24(20,21)10-4-2-1-3-9(10)23-12(16,17)18/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXWBJCIGOPHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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